N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a compound that combines the structural features of thiazole and acridine moieties. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms, while acridines are tricyclic aromatic compounds. This combination endows the compound with unique chemical and biological properties, making it of interest in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves the formation of the thiazole ring followed by its attachment to the acridine moiety. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea or thioamides . The acridine moiety can be introduced through a condensation reaction with an appropriate acridine derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acridine moiety can be reduced to dihydroacridine derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole and acridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted thiazole and acridine derivatives.
Scientific Research Applications
N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating diseases such as Alzheimer’s and cancer.
Industry: Utilized in the development of dyes, pigments, and sensors
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to DNA, enzymes, and receptors, altering their function.
Pathways Involved: It may inhibit enzyme activity, induce apoptosis in cancer cells, or modulate neurotransmitter levels in the brain
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole moiety.
Acridine Derivatives: Compounds such as acriflavine and amsacrine share the acridine moiety
Uniqueness
N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is unique due to its combined thiazole and acridine structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
Properties
CAS No. |
324773-24-2 |
---|---|
Molecular Formula |
C17H15N3OS |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C17H15N3OS/c21-16(20-17-18-9-10-22-17)15-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)15/h1,3,5,7,9-10H,2,4,6,8H2,(H,18,20,21) |
InChI Key |
LGPIFVVGQHRDOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.